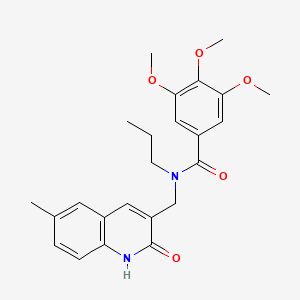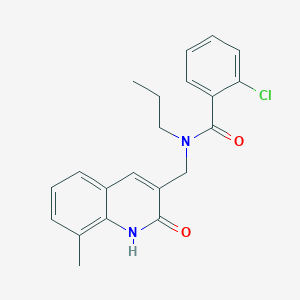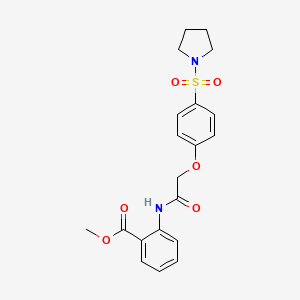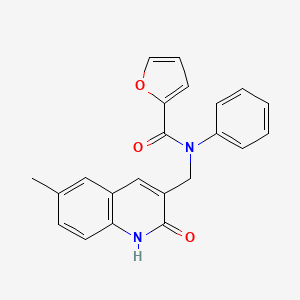
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide, also known as HMQC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQC is a quinoline-based molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer progression. It has also been shown to modulate the activity of neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues, which may contribute to its anti-inflammatory and antioxidant properties. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell or tissue type being studied. In addition, its potential toxicity and side effects have not been fully investigated.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide. Further research is needed to fully understand its mechanism of action and how it interacts with different cell and tissue types. In addition, more studies are needed to investigate its potential toxicity and side effects. This compound's potential therapeutic applications should also be further explored, particularly in the treatment of neurological disorders and cancer. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylfuran-2-carboxamide in the presence of a suitable catalyst. The resulting product is purified using column chromatography to obtain pure this compound. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to obtain pure this compound in high yield.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-9-10-19-16(12-15)13-17(21(25)23-19)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSZQJLPIGANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

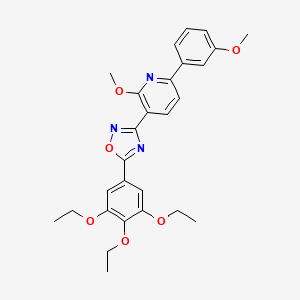
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
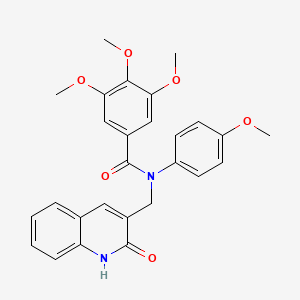
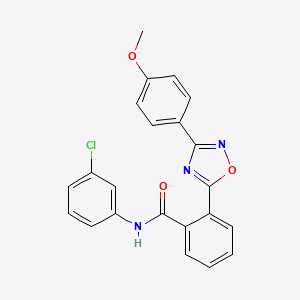
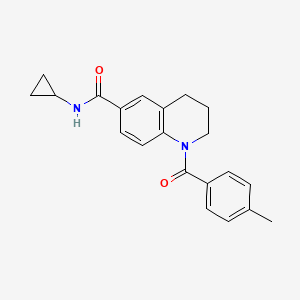
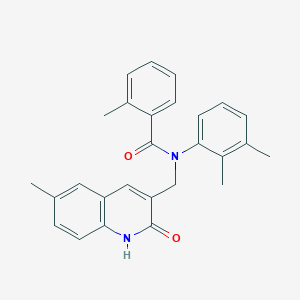
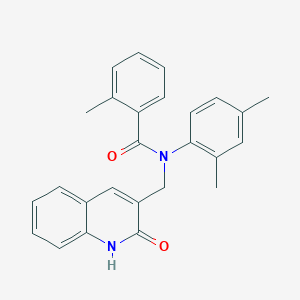
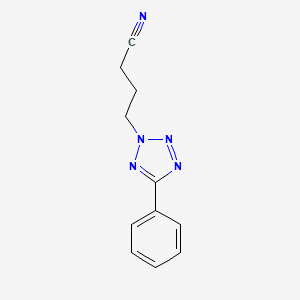
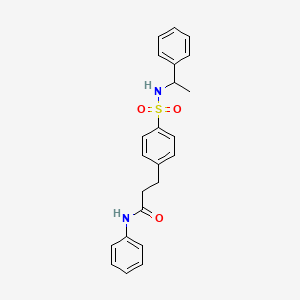
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
